molecular formula C18H20F2N4O B2926543 2,6-DIFLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE CAS No. 1797968-45-6

2,6-DIFLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2926543
CAS No.: 1797968-45-6
M. Wt: 346.382
InChI Key: CWKYXBKDDWTHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a piperidine ring attached to a pyrimidine moiety, and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:

    Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.

    Synthesis of the pyrimidine intermediate: The pyrimidine ring can be constructed through a series of reactions starting from appropriate precursors such as 4-methyl-6-(piperidin-1-yl)pyrimidine.

    Coupling reaction: The final step involves the coupling of the pyrimidine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Biological Research: It can be employed in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a tool to probe biological pathways and mechanisms, aiding in the identification of new drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: A simpler analog lacking the pyrimidine and piperidine moieties.

    4-Methyl-6-(piperidin-1-yl)pyrimidine: A related compound without the benzamide group.

    N-(2,6-Difluorobenzoyl)piperidine: A structurally similar compound with a different substitution pattern.

Uniqueness

2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is unique due to the combination of its fluorinated benzamide structure with the pyrimidine and piperidine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,6-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O/c1-12-10-16(24-8-3-2-4-9-24)23-15(22-12)11-21-18(25)17-13(19)6-5-7-14(17)20/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKYXBKDDWTHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.